Cas no 1036403-16-3 (Benzoic acid, 5-[(5,6-dihydro-5-oxopyrido[2,3-d]pyridazin-8-yl)methyl]-2-fluoro-, methyl ester)
![Benzoic acid, 5-[(5,6-dihydro-5-oxopyrido[2,3-d]pyridazin-8-yl)methyl]-2-fluoro-, methyl ester structure](https://www.kuujia.com/scimg/cas/1036403-16-3x500.png)
Benzoic acid, 5-[(5,6-dihydro-5-oxopyrido[2,3-d]pyridazin-8-yl)methyl]-2-fluoro-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 5-[(5,6-dihydro-5-oxopyrido[2,3-d]pyridazin-8-yl)methyl]-2-fluoro-, methyl ester
-
- MDL: MFCD34550395
- Inchi: 1S/C16H12FN3O3/c1-23-16(22)11-7-9(4-5-12(11)17)8-13-14-10(3-2-6-18-14)15(21)20-19-13/h2-7H,8H2,1H3,(H,20,21)
- InChI Key: NIEXBIJYAVPZBT-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC(CC2=NNC(=O)C3=CC=CN=C23)=CC=C1F
Benzoic acid, 5-[(5,6-dihydro-5-oxopyrido[2,3-d]pyridazin-8-yl)methyl]-2-fluoro-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1579573-1g |
Methyl 2-fluoro-5-((5-oxo-5,6-dihydropyrido[2,3-d]pyridazin-8-yl)methyl)benzoate |
1036403-16-3 | 98% | 1g |
¥13500 | 2023-02-27 | |
eNovation Chemicals LLC | Y1198149-1g |
Methyl 2-Fluoro-5-[(5-oxo-5,6-dihydropyrido[2,3-d]pyridazin-8-yl)methyl]benzoate |
1036403-16-3 | 95% | 1g |
$1435 | 2023-02-27 | |
eNovation Chemicals LLC | Y1198149-1g |
Methyl 2-Fluoro-5-[(5-oxo-5,6-dihydropyrido[2,3-d]pyridazin-8-yl)methyl]benzoate |
1036403-16-3 | 95% | 1g |
$1375 | 2024-07-19 | |
eNovation Chemicals LLC | Y1198149-1g |
Methyl 2-Fluoro-5-[(5-oxo-5,6-dihydropyrido[2,3-d]pyridazin-8-yl)methyl]benzoate |
1036403-16-3 | 95% | 1g |
$1375 | 2025-03-01 |
Benzoic acid, 5-[(5,6-dihydro-5-oxopyrido[2,3-d]pyridazin-8-yl)methyl]-2-fluoro-, methyl ester Related Literature
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
2. Back matter
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
Additional information on Benzoic acid, 5-[(5,6-dihydro-5-oxopyrido[2,3-d]pyridazin-8-yl)methyl]-2-fluoro-, methyl ester
Benzoic Acid, 5-[(5,6-Dihydro-5-Oxopyrido[2,3-d]Pyridazin-8-Yl)Methyl]-2-Fluoro-, Methyl Ester (CAS No. 1036403-16-3)
The compound Benzoic acid, 5-[(5,6-dihydro-5-oxopyrido[2,3-d]pyridazin-8-yl)methyl]-2-fluoro-, methyl ester with CAS No. 1036403-16-3 is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure and potential applications in drug development, particularly in the design of bioactive molecules targeting various therapeutic areas.
The molecular structure of this compound is characterized by a benzoic acid backbone with a methyl ester group and a fluorine substituent at the 2-position. The key feature of this molecule is the presence of a 5,6-dihydro-5-oxopyrido[2,3-d]pyridazine moiety attached via a methylene group at the 5-position of the benzoic acid ring. This pyrido-pyridazine ring system is known for its ability to adopt diverse conformations, which can significantly influence the compound's biological activity and pharmacokinetic properties.
Recent studies have highlighted the potential of this compound as a lead molecule in the development of small-molecule inhibitors targeting specific protein-protein interactions (PPIs). PPIs are critical in many cellular processes, including signal transduction and gene regulation, making them attractive targets for therapeutic intervention. The unique structural features of Benzoic acid, 5-[(5,6-dihydro-5-oxopyrido[2,3-d]pyridazin-8-yl)methyl]-2-fluoro-, methyl ester allow it to modulate these interactions effectively.
One of the most promising applications of this compound lies in its potential to inhibit oncogenic signaling pathways. For instance, research has shown that it can disrupt the interaction between certain oncogenic proteins and their binding partners, thereby inhibiting cancer cell proliferation and inducing apoptosis. This makes it a valuable candidate for anti-cancer drug development, particularly in the context of personalized medicine where targeted therapies are increasingly sought after.
In addition to its therapeutic potential, this compound has also been utilized as a building block in combinatorial chemistry and fragment-based drug design approaches. Its modular structure allows for easy modification and optimization to enhance its bioavailability and efficacy. Recent advancements in synthetic methodologies have enabled researchers to synthesize this compound with high yields and excellent purity using environmentally friendly conditions.
The pharmacokinetic properties of Benzoic acid, 5-[(5,6-dihydro-5-oxopyrido[2,3-d]pyridazin-8-yl)methyl]-2-fluoro-, methyl ester have been extensively studied in preclinical models. These studies have revealed favorable absorption profiles and moderate clearance rates, suggesting that it has the potential to achieve therapeutic concentrations with appropriate dosing regimens. Furthermore, its metabolic stability has been evaluated using in vitro assays with human liver microsomes, providing insights into its suitability for systemic administration.
Another area where this compound has shown promise is in the development of neuroprotective agents. Preclinical studies have demonstrated that it can scavenge reactive oxygen species (ROS) and reduce oxidative stress in neuronal cells under ischemic conditions. This property makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Despite its numerous advantages, further research is required to fully elucidate the mechanisms underlying its biological activity and to optimize its pharmacokinetic profile for clinical use. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into viable therapeutic options.
1036403-16-3 (Benzoic acid, 5-[(5,6-dihydro-5-oxopyrido[2,3-d]pyridazin-8-yl)methyl]-2-fluoro-, methyl ester) Related Products
- 2227819-85-2(rac-(1R,2R)-2-(3-ethyloxetan-3-yl)cyclopropane-1-carboxylic acid)
- 1891441-07-8(2-4-(pyrrolidin-1-yl)phenylpropan-2-ol)
- 2451256-38-3(1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene)
- 1866890-64-3(2-Thiazolemethanol, α-(2-amino-1-methylethyl)-5-ethyl-)
- 2171258-61-8(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid)
- 2385436-81-5(8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid)
- 1352519-90-4(2-Chloro-1-ethyl-3-methyl-1H-indole)
- 2034343-46-7(3-chloro-N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethylbenzene-1-sulfonamide)
- 1020252-99-6(N-Ethyl 4-bromo-3-trifluoromethylbenzenesulfonamide)
- 1002497-36-0(2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl 3,6-dichloropyridine-2-carboxylate)



